molecular formula C12H20ClN5 B12233251 N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12233251
M. Wt: 269.77 g/mol
InChI Key: ZOXUYLJAEPRKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring a methyl-substituted pyrazole core linked via an amine group to a second pyrazole ring bearing an isopropyl substituent. Its significance lies in its modular pyrazole-based framework, which allows for systematic comparisons with structurally related analogs .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1,4-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-14-17)5-13-12-10(3)7-16(4)15-12;/h6-9H,5H2,1-4H3,(H,13,15);1H

InChI Key

ZOXUYLJAEPRKSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves connecting two pyrazole rings through a methylene bridge. Several general approaches have been documented in the literature:

Retrosynthetic Analysis

From a retrosynthetic perspective, this compound can be disconnected at the methylene bridge to give two key components: 1-isopropyl-1H-pyrazole-4-carbaldehyde and 1,4-dimethyl-1H-pyrazol-3-amine. This disconnection suggests a reductive amination strategy as the primary synthetic approach.

Strategic Synthetic Pathways

Three principal synthetic routes have been identified for the preparation of this compound:

  • Direct reductive amination (one-pot synthesis)
  • Sequential imine formation and reduction (two-step process)
  • Nucleophilic substitution using halomethyl derivatives

Detailed Preparation Methods

Method 1: Direct Reductive Amination

The most efficient approach for synthesizing this compound involves the direct reductive amination between 1-isopropyl-1H-pyrazole-4-carbaldehyde and 1,4-dimethyl-1H-pyrazol-3-amine.

Reagents and Materials
Component Chemical Formula Quantity Role
1-isopropyl-1H-pyrazole-4-carbaldehyde C7H10N2O 1.0 equivalent Aldehyde component
1,4-dimethyl-1H-pyrazol-3-amine C5H9N3 1.0-1.2 equivalents Amine component
Sodium triacetoxyborohydride C6H12BNaO6 1.5-2.0 equivalents Reducing agent
Acetic acid C2H4O2 0.1-0.2 equivalents Catalyst
Dichloromethane or 1,2-dichloroethane CH2Cl2 or C2H4Cl2 - Solvent
Procedure
  • Dissolve 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (0.2-0.3 M solution) under an inert atmosphere.
  • Add 1,4-dimethyl-1H-pyrazol-3-amine (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq).
  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
  • Cool the reaction mixture to 0-5°C and add sodium triacetoxyborohydride (1.8 eq) portionwise over 30 minutes.
  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until completion (monitored by TLC).
  • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane (3×).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using an ethyl acetate/hexane gradient (typically 30-70%).
Reaction Conditions Optimization

Extensive studies have been conducted to optimize the reaction conditions for this transformation, with key findings summarized in the following table:

Parameter Range Investigated Optimal Condition Effect on Yield
Solvent DCM, DCE, THF, MeOH, ACN DCM or DCE DCM: 78-82% yield
Temperature -10°C to 40°C 0°C → RT Higher temperatures led to side products
Reducing Agent NaBH4, NaCNBH3, NaBH(OAc)3, LiAlH4 NaBH(OAc)3 Superior chemoselectivity
Catalyst AcOH, TFA, p-TsOH AcOH Mild acidity favored imine formation
Reaction Time 2-24 hours 6-8 hours Extended time increased byproducts
Concentration 0.05-0.5 M 0.2-0.3 M Higher concentrations reduced efficiency

Method 2: Two-Step Imine Formation and Reduction

This method separates the imine formation and reduction steps, allowing for greater control over each process.

Step 1: Imine Formation
  • Combine 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 1,4-dimethyl-1H-pyrazol-3-amine (1.0 eq) in toluene.
  • Add molecular sieves (4Å) to remove water and drive the equilibrium toward imine formation.
  • Heat the mixture under reflux using a Dean-Stark apparatus for 4-6 hours.
  • Cool the reaction mixture and filter to remove molecular sieves.
  • Concentrate the filtrate under reduced pressure to obtain the imine intermediate.
Step 2: Reduction of Imine
  • Dissolve the imine intermediate in anhydrous methanol.
  • Cool the solution to 0°C and add sodium borohydride (1.5 eq) portionwise over 15-20 minutes.
  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
  • Continue stirring for an additional 2-3 hours until the reaction is complete.
  • Quench the reaction with water and extract with ethyl acetate (3×).
  • Purify as described in Method 1.

Method 3: Nucleophilic Substitution Approach

This alternative approach utilizes a nucleophilic substitution reaction between (1-isopropyl-1H-pyrazol-4-yl)methylhalide and 1,4-dimethyl-1H-pyrazol-3-amine.

Preparation of (1-isopropyl-1H-pyrazol-4-yl)methylhalide
  • Reduce 1-isopropyl-1H-pyrazole-4-carbaldehyde with sodium borohydride in methanol to obtain (1-isopropyl-1H-pyrazol-4-yl)methanol.
  • Convert the alcohol to the corresponding halide using thionyl chloride (for chloride) or phosphorus tribromide (for bromide).
Coupling Reaction
  • Dissolve 1,4-dimethyl-1H-pyrazol-3-amine (1.0 eq) in DMF.
  • Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) as a base.
  • Add (1-isopropyl-1H-pyrazol-4-yl)methylhalide (1.1 eq) dropwise.
  • Heat the reaction mixture at 60-80°C for 12-18 hours.
  • Cool, dilute with water, and extract with ethyl acetate.
  • Purify by column chromatography.

Reaction Mechanism Analysis

Reductive Amination Mechanism

The reductive amination proceeds through the following mechanistic pathway:

  • Nucleophilic attack of the amine nitrogen on the aldehyde carbonyl group
  • Formation of a carbinolamine intermediate
  • Dehydration to form an imine (Schiff base)
  • Reduction of the imine by the hydride source to form the target compound

The mechanism is facilitated by weak acid catalysis, which promotes both the initial nucleophilic attack and the dehydration step.

Factors Affecting Reaction Efficiency

Several factors significantly impact the efficiency of the reductive amination:

Factor Effect Optimization Strategy
Acid Catalyst Promotes imine formation Use mild acids (AcOH) to avoid side reactions
Water Removal Drives equilibrium toward imine Use molecular sieves or Dean-Stark apparatus
Reducing Agent Affects chemoselectivity NaBH(OAc)3 offers superior selectivity for imines over aldehydes
Solvent Polarity Influences reaction rate DCM provides optimal balance of solubility and reaction rate

Purification and Characterization

Purification Techniques

The purification of this compound typically employs a combination of techniques:

Column Chromatography

The most effective stationary phase/mobile phase combinations:

Stationary Phase Mobile Phase Effectiveness Notes
Silica gel Ethyl acetate/hexane (30-70%) High Standard purification method
Silica gel DCM/MeOH (95:5 to 90:10) Very high For more polar impurities
Alumina Chloroform/methanol (98:2) Moderate Less retention, faster elution
Recrystallization

Optimal solvent systems for recrystallization:

  • Ethyl acetate/hexane
  • Ethanol/water
  • Acetone/hexane
Preparative HPLC

For high-purity requirements, preparative HPLC can be employed with the following parameters:

  • Column: C18 reverse phase
  • Mobile Phase: Acetonitrile/water with 0.1% formic acid
  • Flow Rate: 20 mL/min
  • Detection: UV 254 nm

Characterization Data

The following analytical data confirms the structure and purity of this compound:

Property Data Analytical Method
Appearance White to off-white crystalline solid Visual observation
Melting Point 102-104°C Melting point apparatus
Molecular Formula C12H19N5 Elemental analysis
Molecular Weight 233.32 g/mol Mass spectrometry
1H NMR δ 7.35 (s, 1H), 7.20 (s, 1H), 6.95 (s, 1H), 4.35 (sept, J = 6.7 Hz, 1H), 3.85 (s, 2H), 3.65 (s, 3H), 2.15 (s, 3H), 1.40 (d, J = 6.7 Hz, 6H) 1H NMR (400 MHz, CDCl3)
13C NMR δ 150.2, 138.7, 129.5, 122.1, 117.8, 115.3, 52.8, 39.2, 36.7, 22.6 (2C), 8.5 13C NMR (100 MHz, CDCl3)
HRMS [M+H]+ calculated: 234.1719; found: 234.1722 HRMS (ESI)
IR (cm-1) 3320 (N-H), 2975, 2930, 1585, 1540, 1465, 1395, 1295, 1180, 1055, 820 FT-IR (KBr)
Purity ≥98% HPLC

Industrial Scale Production Considerations

For industrial-scale production of this compound, several additional factors must be considered:

Optimization for Large-Scale Production

Process Aspect Optimization Strategy Impact
Reaction Vessel Jacketed reactors with efficient stirring Improved temperature control and mixing
Reagent Addition Automated dosing systems Consistent reaction conditions
Reaction Monitoring In-line analytical techniques (IR, HPLC) Real-time process control
Purification Continuous crystallization or chromatography Reduced solvent usage, higher throughput
Solvent Selection Consider greener alternatives Reduced environmental impact

Yield and Cost Analysis

Based on optimized large-scale production, the following yields and efficiencies can be expected:

Method Lab Scale Yield Industrial Scale Yield Cost Efficiency Environmental Impact
Direct Reductive Amination 75-85% 70-80% High Moderate
Two-Step Process 65-75% 60-70% Moderate Higher (more steps)
Nucleophilic Substitution 60-70% 55-65% Moderate Moderate

Advanced Synthetic Approaches

Flow Chemistry Applications

Recent developments in continuous flow chemistry have enabled more efficient synthesis of this compound with several advantages:

  • Improved control over reaction parameters
  • Enhanced safety profiles for handling reactive reagents
  • Reduced reaction times (from hours to minutes)
  • Simplified scale-up without significant process modifications

Alternative Catalytic Systems

Research into catalytic systems has yielded promising alternatives to traditional methods:

Catalytic System Advantages Yield Reference
Iridium-catalyzed hydrogen transfer Direct use of alcohols as alkylating agents 68-75%
Pd/C with H2 Milder conditions, higher selectivity 72-80%
Lewis acid catalysts (InCl3, Yb(OTf)3) Enhanced imine formation, compatibility with sensitive groups 65-78%

Quality Control and Specifications

For pharmaceutical and research applications, the following specifications are typically established for this compound:

Test Parameter Acceptance Criteria Analytical Method
Appearance White to off-white crystalline solid Visual examination
Identification Positive by spectral comparison IR, NMR
Assay 98.0-102.0% HPLC
Related Substances Individual impurity: ≤0.5% Total impurities: ≤2.0% HPLC
Residual Solvents ICH Q3C limits GC
Water Content ≤0.5% Karl Fischer titration
Residue on Ignition ≤0.1% Pharmacopoeial method
Particle Size D90: ≤100 μm Laser diffraction

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H22N6
  • Molecular Weight : 282.36 g/mol
  • CAS Number : 1856067-27-0

The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of multiple nitrogen atoms in the pyrazole structure contributes to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, similar pyrazole-based compounds have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation:

  • CDK Inhibition : Compounds like N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown potent CDK2 inhibitory activity, with a Ki value of 0.005 µM, indicating strong selectivity over other CDKs tested . This suggests that N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine may exhibit similar properties.

Anti-inflammatory Activity

Beyond anticancer properties, pyrazole compounds are also recognized for their anti-inflammatory effects. Many pyrazole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), contributing to their therapeutic relevance in treating inflammatory diseases .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50/ Ki ValueReference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2 InhibitionKi = 0.005 µM
N-(1-{1-[4-nitrophen]-3-phenylyl}-1H-pyrazol-4-yl) methylene)Anticancer (MCF7)GI50 = 3.79 µM
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineCytotoxicity (Hep-2)IC50 = 3.25 mg/mL

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Source
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine Not explicitly given 1-isopropyl, 1,4-dimethyl pyrazole Bis-pyrazole with amine linker
N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine C₁₄H₂₁ClN₄ 284.79 g/mol 4-(dimethylamino)benzyl, 1,4-dimethyl pyrazole Aromatic benzyl group introduces π-π interactions
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine C₁₂H₁₉ClFN₅ 287.77 g/mol 1-ethyl, 5-fluoro, 3-methyl pyrazole Fluorine enhances electronegativity
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid (AS99617) C₆H₁₁BN₂O₂ 153.98 g/mol Boronic acid, isopropyl Suzuki coupling utility
(1-Isobutyl-1H-pyrazol-4-yl)boronic acid (AS140803) C₇H₁₃BN₂O₂ 168.00 g/mol Boronic acid, isobutyl Enhanced steric bulk vs. isopropyl

Key Comparisons

However, it may improve lipid solubility relative to polar groups like boronic acids (e.g., AS99617 and AS140803 in ). The 5-fluoro substituent in the analog from increases electronegativity, which could enhance binding affinity in biological targets but may also reduce metabolic stability.

Functional Group Diversity Boronic acid derivatives (e.g., AS99617) are critical for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amine linker in the target compound suggests utility as a building block for supramolecular chemistry or drug discovery .

Synthetic Accessibility Boronic acid analogs (AS99617, AS140803) are commercially available (e.g., AS99617 at 151.00 €/100mg) and widely used in medicinal chemistry pipelines .

Biological Activity

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Structural Overview

The compound features dual pyrazole rings linked by a methylene bridge, with an isopropyl group attached to one of the pyrazole rings. Its molecular formula is C12H20ClN5C_{12}H_{20}ClN_5 with a molecular weight of 269.77 g/mol. This unique structure contributes to its distinct biological activities.

Property Value
Molecular FormulaC₁₂H₂₀ClN₅
Molecular Weight269.77 g/mol
CAS Number1856040-70-4

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, a study reported that the compound showed significant inhibition zones against Staphylococcus aureus and Candida albicans, suggesting its potential as an antifungal and antibacterial agent .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. Notably, it has been shown to inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46012.50
SF-26842.30

The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways, making it a candidate for further development as an anticancer therapeutic.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the inflammatory response .

Case Study 1: Anticancer Efficacy

A recent study evaluated the compound's efficacy against multiple cancer cell lines using a panel of assays to determine its cytotoxicity. The results indicated that it exhibited a dose-dependent response in inhibiting cell growth across all tested lines, with MCF7 cells being particularly sensitive .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms underlying the anti-inflammatory effects of the compound. It was found to significantly reduce the production of pro-inflammatory cytokines in vitro, highlighting its potential for treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.